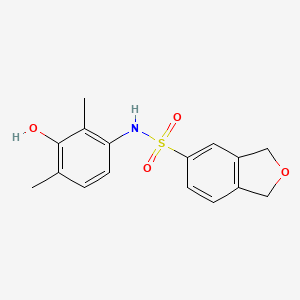![molecular formula C14H16F3N5O B7573374 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and has been studied extensively for its biochemical and physiological effects.
作用机制
TAK-915 acts as a selective antagonist of the GPR39 receptor, which is primarily expressed in the brain and gastrointestinal tract. GPR39 is known to regulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. By inhibiting the activity of GPR39, TAK-915 may modulate the release of these neurotransmitters, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that TAK-915 has significant effects on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. These effects may lead to potential therapeutic benefits for neurological disorders such as schizophrenia and depression. Additionally, TAK-915 has been found to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
实验室实验的优点和局限性
One of the main advantages of TAK-915 is its selectivity for the GPR39 receptor, which reduces the risk of off-target effects. Additionally, TAK-915 has been shown to have good pharmacokinetic properties, making it suitable for use in preclinical studies. However, one of the limitations of TAK-915 is its low solubility, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several potential future directions for the study of TAK-915. One area of interest is the potential use of TAK-915 in the treatment of neurological disorders such as schizophrenia and depression. Additionally, TAK-915 may have potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to explore the full therapeutic potential of TAK-915 and to determine its safety and efficacy in humans.
In conclusion, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone is a chemical compound that has significant potential in various fields of scientific research. Its selectivity for the GPR39 receptor and its effects on neurotransmitter levels in the brain make it a potential candidate for the treatment of neurological and cognitive disorders. Further studies are needed to fully explore its therapeutic potential and to determine its safety and efficacy in humans.
合成方法
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 1-piperidin-1-ylpyrazole with 3-(trifluoromethyl)pyrazole-1-carboxylic acid. This reaction results in the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product, 1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone.
科学研究应用
TAK-915 has been studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, TAK-915 has been found to be a potent and selective inhibitor of the G protein-coupled receptor 39 (GPR39), which plays a crucial role in regulating the release of neurotransmitters in the brain. This makes TAK-915 a potential candidate for the treatment of neurological disorders such as schizophrenia and depression.
属性
IUPAC Name |
1-(3-pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O/c15-14(16,17)12-4-8-21(19-12)10-13(23)20-6-1-3-11(9-20)22-7-2-5-18-22/h2,4-5,7-8,11H,1,3,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRTTSWWQCZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC(=N2)C(F)(F)F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(1-ethylimidazol-2-yl)methyl]-3-methylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7573294.png)
![[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7573304.png)
![2-[2-Oxo-2-(2,2,6-trimethylmorpholin-4-yl)ethyl]sulfanyl-1-phenylethanone](/img/structure/B7573317.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenylpropyl)-3-(triazol-1-yl)propanamide](/img/structure/B7573327.png)



![4-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)-1-N-(oxan-4-yl)benzene-1,4-diamine](/img/structure/B7573343.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-phenoxy-N-propylpyridine-4-carboxamide](/img/structure/B7573349.png)
![3H-benzimidazol-5-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573358.png)
![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![5-methyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7573380.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![1-N-methyl-1-N'-[2-(2-methylbenzimidazol-1-yl)ethyl]cyclobutane-1,1-dicarboxamide](/img/structure/B7573393.png)